Enhanced Leaving Group Ability: Tosylate vs. Mesylate in Cyclobutyl Systems
In cyclobutyl systems, the tosylate leaving group demonstrates superior performance over mesylate in nucleophilic fluorination reactions. For the structurally related cis-1,3-cyclobutanediol bis-sulfonate system, the tosylate precursor achieved a [¹⁸F]fluoride incorporation yield of 65%, compared to only 30% for the mesylate analog under identical radiofluorination conditions [1]. This 2.2-fold improvement is attributed to the better leaving group ability of tosylate (conjugate acid pKa ~ -2.8) versus mesylate (pKa ~ -1.9), a principle that extends to the (3-methylcyclobutyl)methyl tosylate system, making it a more efficient alkylating agent for nucleophilic substitution reactions.
| Evidence Dimension | Radiochemical incorporation yield ([¹⁸F]fluoride) |
|---|---|
| Target Compound Data | 65% incorporation (tosylate leaving group in cis-1,3-cyclobutanediol bis-sulfonate system) |
| Comparator Or Baseline | 30% (mesylate analog); 5% (nosylate analog) |
| Quantified Difference | Tosylate yields 2.2-fold higher [¹⁸F] incorporation than mesylate |
| Conditions | Nucleophilic radiofluorination of cis-1,3-cyclobutanediol bis-sulfonates; nca [¹⁸F]fluoride |
Why This Matters
For procurement decisions in radiolabeling or nucleophilic substitution applications, the tosylate ester provides a validated 2.2-fold yield advantage over mesylate, directly impacting synthetic efficiency and cost.
- [1] HZDR. (2011). [¹⁸F]Fluorocyclobutyl group: sulfonate leaving group effect on the [¹⁸F]fluoride incorporation and subsequent alkylation reaction. Publications Repository-Helmholtz-Zentrum Dresden-Rossendorf. View Source
